

Physical and chemical properties of (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

Cat. No.: B118458

[Get Quote](#)

An In-depth Technical Guide to (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, a chiral diamine, is a pivotal compound in modern chemistry. Valued for its C₂ symmetry and potent coordination ability, it serves as a critical building block for chiral ligands and catalysts in asymmetric synthesis. Its application is particularly prominent in the pharmaceutical and agrochemical industries, where the stereoselective production of molecules is paramount. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its primary applications.

Core Physical and Chemical Properties

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a hygroscopic, crystalline solid at room temperature, though it is sometimes handled as a low-melting solid or colorless liquid.^{[1][2]} Its properties are summarized below.

General and Physicochemical Data

The quantitative properties of the compound are detailed in Table 1. There is some variation in reported melting and boiling points, which may be attributed to differences in purity or

measurement conditions.

Table 1: Physical and Chemical Properties of **(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine**

Property	Value	Reference(s)
IUPAC Name	(1R,2R)-N ¹ ,N ² -Dimethylcyclohexane-1,2-diamine	[3]
Synonyms	(R,R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane	[2]
CAS Number	68737-65-5	[4]
Molecular Formula	C ₈ H ₁₈ N ₂	[4]
Molecular Weight	142.24 g/mol	[4]
Appearance	White to light yellow crystalline solid/powder	[1][5]
Melting Point	39-44 °C	[5]
17 °C	[6]	
Boiling Point	78-80 °C at 18 mmHg (24 hPa)	[7]
78 °C at 14 mmHg (1866 Pa)	[6]	
Density	0.902 g/mL at 25 °C	[7]
Refractive Index	n _{20/D} 1.472	[7]
Optical Activity	[α] _D = -145 ± 5° (c = 4.47 in chloroform)	[5]
Flash Point	74 °C (closed cup)	[5]
pKa (Predicted)	11.04 ± 0.40	N/A

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR): Detailed NMR data has been reported for characterization in deuterated chloroform (CDCl_3).[\[1\]](#)

- ^1H -NMR (500.1 MHz, CDCl_3): δ 0.86–0.94 (m, 2H, CH_2), 1.13–1.19 (m, 2H, CH_2), 1.61–1.67 (m, 2H, CH_2), 1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H, CH_2), 2.02–2.06 (m, 2H, CHN), 2.33 (s, 6H, NCH_3).[\[1\]](#)
- ^{13}C -NMR (100.6 MHz, CDCl_3): δ 25.0 ($\text{CH}_2\text{CH}_2\text{CHN}$), 30.8 (CH_2CHN), 33.7 (CH_3), 63.2 (CHN).[\[1\]](#)

Crystal Structure: Single-crystal X-ray diffraction studies reveal that the compound crystallizes in an orthorhombic system with the space group $\text{P}2_1\text{2}_1\text{2}_1$.[\[1\]](#) The cyclohexane ring adopts a stable chair conformation, with both N-methylamino groups situated in equatorial positions.[\[1\]](#) This specific stereochemistry is fundamental to its effectiveness in creating a well-defined chiral environment in catalytic processes.

Experimental Protocols

Several synthetic routes to **(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine** have been established. The choice of method often depends on the desired scale and available starting materials.

Synthesis Methodologies

Method 1: From 7-Methyl-7-azabicyclo[4.1.0]heptane This protocol involves the ring-opening of an aziridine intermediate.[\[6\]](#)

- Reaction Setup: A mixture of 7-Methyl-7-azabicyclo[4.1.0]heptane (36.1 g), aqueous methylamine (162 mL of a 23-30% solution), and ammonium chloride (0.5 g) is prepared in a suitable reaction vessel.
- Heating: The mixture is heated in an oil bath at 94–99 °C for approximately 21.5 hours.
- Work-up: After cooling the reaction mixture to 0 °C, solid sodium hydroxide (10 g) is added to basify the solution.
- Extraction: The product is extracted with diethyl ether (4 x 100 mL portions).

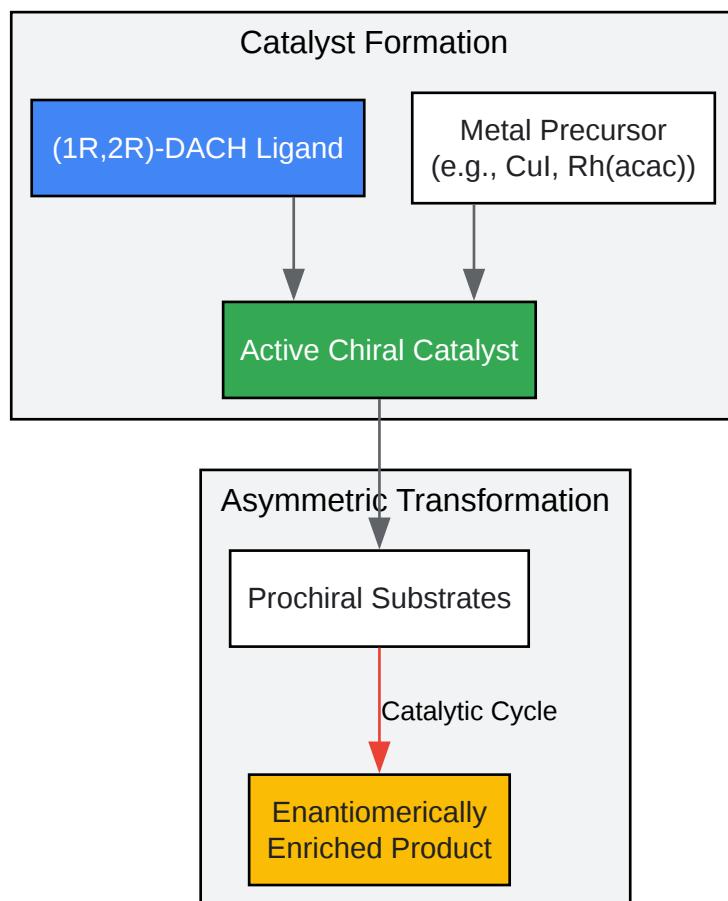
- Purification: The combined ether extracts are dried over anhydrous magnesium sulfate. The solvent is removed via evaporation, and the resulting residue is distilled under reduced pressure (bp 78 °C at 1866 Pa) to yield the pure product.[6]

Method 2: From Cyclohexene Oxide This multi-step synthesis begins with the opening of an epoxide.[8]

- Amino Alcohol Formation: Cyclohexene oxide is reacted with 1.5 equivalents of 25-30% aqueous methylamine in a sealed reactor at 80 °C for 5 hours to form trans-2-(methylamino)cyclohexanol.
- Aziridine Formation: The resulting amino alcohol undergoes a Mitsunobu reaction at room temperature. The pH is then adjusted from 2 to 10 to yield the intermediate 7-methyl-7-azabicyclo[4.1.0]heptane. This intermediate is typically used in the next step without further purification.
- Ring-Opening: The crude aziridine intermediate is heated with a methylamine aqueous solution in a sealed reactor at 110 °C for 6 hours to yield the final product.[8]

Purification and Analysis

- Purification: The primary method for purification is distillation under reduced pressure, often using a bulb-to-bulb apparatus to handle the low-melting solid.[6]
- Analysis: Purity is commonly assessed using gas chromatography (GC) and chiral high-performance liquid chromatography (chiral HPLC), with purities of ≥97% to ≥99% being commercially available.[2][5] Structural confirmation is achieved through NMR spectroscopy and mass spectrometry.[1][3]


Applications in Asymmetric Synthesis & Drug Development

The principal application of **(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine** is as a chiral ligand for metal-catalyzed asymmetric reactions.[2] Its structure allows it to form stable chelate complexes with a variety of transition metals (e.g., copper, rhodium, ruthenium, zirconium), creating a defined chiral pocket around the metal center.[4][5][8]

This catalytic system is instrumental in numerous chemical transformations:

- **C-N Coupling Reactions:** It is a highly effective ligand for copper-catalyzed Ullmann-type reactions, facilitating the formation of C-N bonds between aryl halides and amines or amides.^[8]
- **Pharmaceutical Synthesis:** It serves as a key building block in the synthesis of complex pharmaceutical targets, including tricyclic γ -secretase modulators, which are investigated for neurological disorders.^{[4][5]}
- **Polymer Chemistry:** The compound is used to prepare chiral zirconium complexes that act as catalysts in stereoselective olefin polymerization, such as for 1-hexene.^{[4][5]}

The general workflow for its use in catalysis is depicted below.

[Click to download full resolution via product page](#)

Caption: Asymmetric catalysis workflow using the chiral diamine ligand.

Safety and Handling

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is classified as a hazardous substance and requires careful handling.

- **Hazards:** The compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.
- **Handling:** Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid breathing dust or vapors.
- **Storage:** Store in a tightly closed container in a cool, dry place. The recommended storage temperature is between 2-8 °C.^[5] Keep away from incompatible materials such as strong oxidizing agents and acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 5. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]

- 8. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118458#physical-and-chemical-properties-of-1r-2r-n-n-dimethyl-1-2-cyclohexanediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com